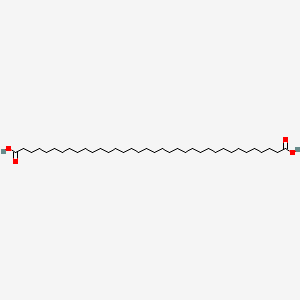
Hexatriacontanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexatriacontanedioic acid is a long-chain dicarboxylic acid with the molecular formula C36H70O4 It is a saturated fatty acid with 36 carbon atoms and two carboxyl groups at each end of the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexatriacontanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, the oxidation of hexatriacontane, a 36-carbon alkane, can yield this compound. This process typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of long-chain alkanes or fatty acids. The process involves the use of metal catalysts, such as platinum or palladium, to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hexatriacontanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain dicarboxylic acids.
Reduction: Reduction of the carboxyl groups can produce the corresponding alcohols.
Substitution: The carboxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting carboxyl groups to acyl chlorides, followed by reactions with nucleophiles.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Long-chain diols.
Substitution: Acyl chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Hexatriacontanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other long-chain compounds and polymers.
Biology: Studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of hexatriacontanedioic acid involves its interaction with cellular membranes and enzymes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the carboxyl groups can interact with proteins and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Hexatriacontanedioic acid can be compared with other long-chain dicarboxylic acids, such as octadecanedioic acid (C18H34O4) and eicosanedioic acid (C20H38O4). While these compounds share similar structural features, this compound’s longer chain length imparts unique properties, such as higher melting points and different solubility characteristics. These differences make this compound suitable for specific applications where other dicarboxylic acids may not be as effective .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine. Continued research on this compound may uncover new uses and further our understanding of its properties and mechanisms of action.
Propiedades
Número CAS |
4440-60-2 |
|---|---|
Fórmula molecular |
C36H70O4 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
hexatriacontanedioic acid |
InChI |
InChI=1S/C36H70O4/c37-35(38)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(39)40/h1-34H2,(H,37,38)(H,39,40) |
Clave InChI |
WDJVPNPSHZTUGA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)

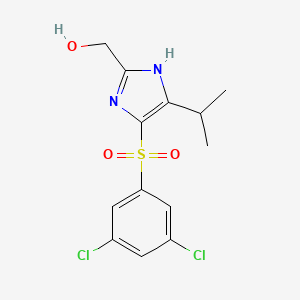

![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

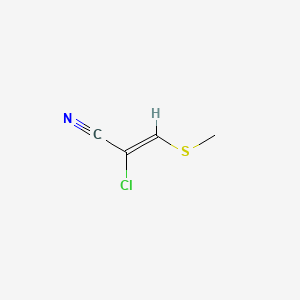

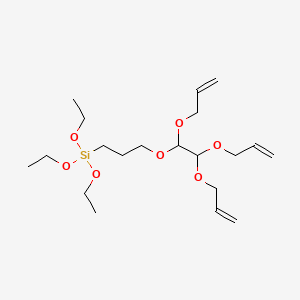
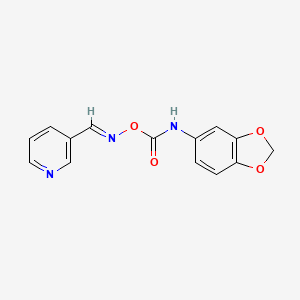


![2-[(2S)-1,1,2,3,3-pentamethyl-2H-inden-5-yl]propan-2-ol](/img/structure/B12684244.png)
